molecular formula C8H6BrNO4 B2861474 3-Bromo-4-methyl-2-nitrobenzoic acid CAS No. 320740-32-7

3-Bromo-4-methyl-2-nitrobenzoic acid

Cat. No.: B2861474
CAS No.: 320740-32-7
M. Wt: 260.043
InChI Key: JZFRBFOZDYWGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methyl-2-nitrobenzoic acid: is a benzoic acid derivative characterized by the presence of bromine, methyl, and nitro functional groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This reaction introduces the nitro group into the aromatic ring, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 3-amino-4-methyl-2-nitrobenzoic acid.

    Oxidation: Formation of 3-bromo-4-carboxy-2-nitrobenzoic acid.

Scientific Research Applications

3-Bromo-4-methyl-2-nitrobenzoic acid has diverse applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methyl-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

3-bromo-4-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFRBFOZDYWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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